2-Cyclohexylpyrimidin-4-amine
Overview
Description
2-Cyclohexylpyrimidin-4-amine is a compound with the CAS Number: 1159816-79-1. It has a molecular weight of 177.25 and its IUPAC name is 2-cyclohexyl-4-pyrimidinamine .
Molecular Structure Analysis
The InChI code for 2-Cyclohexylpyrimidin-4-amine is 1S/C10H15N3/c11-9-6-7-12-10 (13-9)8-4-2-1-3-5-8/h6-8H,1-5H2, (H2,11,12,13) and the InChI key is PSXAFOMFYVVZBR-UHFFFAOYSA-N .Scientific Research Applications
Application 1: Anti-inflammatory Activities
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of the Application: Pyrimidines, including 2-Cyclohexylpyrimidin-4-amine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: COX-2 Inhibitors
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of the Application: Certain pyrimidines have been found to act as selective COX-2 inhibitors . COX-2 is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators .
- Methods of Application or Experimental Procedures: The compounds were synthesized through two-step reactions . Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
- Results or Outcomes: Among these compounds, one exhibited the highest potency (IC 50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .
Application 3: Selective COX-2 Inhibitors
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of the Application: Certain pyrimidines have been found to act as selective COX-2 inhibitors . COX-2 is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators .
- Methods of Application or Experimental Procedures: The compounds were synthesized through two-step reactions . Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
- Results or Outcomes: Among these compounds, 8-methyl-2- (4- (methylsulfonyl)phenyl)- N - ( p -tolyl)imidazo [1,2- a ]pyridin-3-amine exhibited the highest potency (IC 50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .
Application 4: Antioxidants
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of the Application: Pyrimidines, including 2-Cyclohexylpyrimidin-4-amine, have been found to display a range of pharmacological effects including antioxidants .
- Methods of Application or Experimental Procedures: The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Application 5: Selective COX-2 Inhibitors
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of the Application: Certain pyrimidines have been found to act as selective COX-2 inhibitors . COX-2 is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators .
- Methods of Application or Experimental Procedures: The compounds were synthesized through two-step reactions . Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
- Results or Outcomes: Among these compounds, 8-methyl-2- (4- (methylsulfonyl)phenyl)- N - ( p -tolyl)imidazo [1,2- a ]pyridin-3-amine ( 5n) exhibited the highest potency (IC 50 =\u20090.07\u2009µM) and selectivity (selectivity index\u2009=\u2009508.6) against COX-2 enzyme (selectivity index: COX-1 IC 50 /COX-2 IC 50 ) .
Application 6: Antioxidants
Safety And Hazards
properties
IUPAC Name |
2-cyclohexylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXAFOMFYVVZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307039 | |
Record name | 2-Cyclohexyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylpyrimidin-4-amine | |
CAS RN |
1159816-79-1 | |
Record name | 2-Cyclohexyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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